4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-15-2-4-16(5-3-15)8-13-23(21,22)20-10-6-17(7-11-20)19-12-9-18-14-19/h2-5,8-9,12-14,17H,6-7,10-11H2,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKIUNQSILAOQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine typically involves multiple steps. One common method is the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. This reaction yields the intermediate compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, which can then be further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS: 1396873-13-4)
- Molecular Formula : C₁₉H₂₄F₃N₃O₃S
- Molecular Weight : 431.5 g/mol
- Key Structural Differences :
- Sulfonyl Group : A 4-(trifluoromethoxy)phenyl group replaces the (E)-styryl sulfonyl moiety. The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects and enhanced lipophilicity.
- Imidazole Substituent : The imidazole ring is substituted with a 2-isopropyl group, increasing steric bulk compared to the unsubstituted imidazole in the target compound.
- Implications: The trifluoromethoxy group may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and hydrophobic character.
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS: 1428348-98-4)
- Molecular Formula : C₁₇H₂₀F₃N₃O₃S₂
- Molecular Weight : 435.5 g/mol
- Key Structural Differences :
- Sulfonyl Group : Shares the 4-(trifluoromethoxy)phenyl sulfonyl group with the compound in Section 2.1.
- Imidazole Substituent : A methylthio (-S-CH₃) group is attached to the imidazole’s 2-position, introducing a sulfur atom and additional hydrophobicity.
- Linker : A thioether (-S-) bridge connects the imidazole to the piperidine, unlike the direct methylene or styryl linkages in other compounds.
- Implications :
- The thioether linker may confer redox sensitivity or alter conformational flexibility.
- The methylthio group could enhance interactions with cysteine residues in target proteins.
Structural and Functional Comparison Table
Discussion of Substituent Effects
- Steric and Hydrophobic Effects : The isopropyl (2.1) and methylthio (2.2) groups increase steric hindrance and hydrophobicity, which may influence binding kinetics and solubility.
- Sulfur-Containing Moieties : The thioether in Compound 2.2 introduces a sulfur atom, which could participate in hydrogen bonding or disulfide exchange reactions.
Biological Activity
The compound 4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nitric Oxide Synthase (iNOS) : The compound may act as an inhibitor of inducible nitric oxide synthase, which plays a crucial role in inflammation and tumor progression .
- Cell Signaling Pathways : It has been suggested that the compound modulates pathways involved in cell proliferation and apoptosis, potentially impacting cancer cell lines .
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated significant inhibition of growth in various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values indicating effective potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Imidazol-1-yl... | SW480 | 2.0 |
| 4-Imidazol-1-yl... | HCT116 | 0.12 |
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of imidazole derivatives. The compound's potential as an antifungal agent was evaluated through various assays, showing effectiveness against pathogenic fungi .
Case Studies
- Study on Anticancer Properties :
- A study evaluated the effects of imidazole-based compounds on colon cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the modulation of specific signaling pathways.
- Antifungal Activity Assessment :
- A series of experiments tested the antifungal properties against Candida species. The results showed a dose-dependent inhibition of fungal growth, suggesting a promising avenue for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
